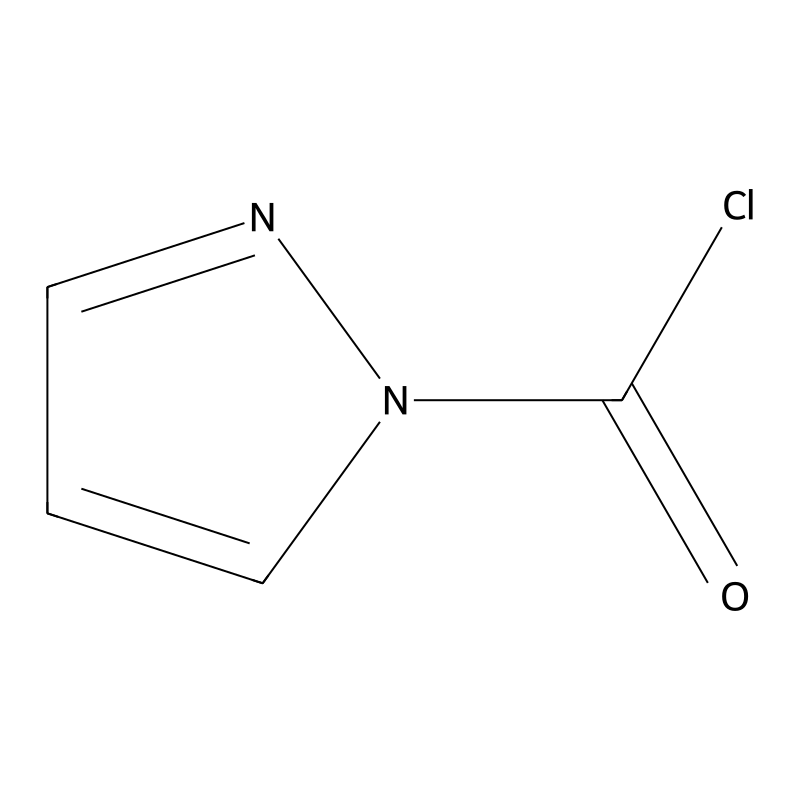

Pyrazole-1-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyrazole and its derivatives have a wide range of applications in medicinal chemistry and drug discovery . They have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .

- The pyrazole ring is present as the core in a variety of leading drugs such as Celebrex, Sildenafil (Viagra), Ionazlac, Rimonabant and Difenamizole .

- In coordination chemistry, pyrazoles are used . The specific applications and methods of use in this field are not detailed in the sources.

- Pyrazoles have applications in organometallic chemistry . The specific applications and methods of use in this field are not detailed in the sources.

Medicinal Chemistry and Drug Discovery

Agrochemistry

Coordination Chemistry

Organometallic Chemistry

- Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Pyrazole derivatives have been found to have a wide range of biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- Pyrazole derivatives have also been found to have antispasmodic, anti-inflammatory, antibacterial, analgesis, antihyperglycemic, hypoglycemic, antineoplastic, antidepressive activities, etc . Due to their wide range of biological activities, pyrazole derivatives can be used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .

Green Synthesis

Pharmaceutical Applications

- Pyrazole derivatives are used in the synthesis of transition-metal catalysts . These catalysts are used in a variety of chemical reactions, including photoredox reactions . The specific applications and methods of use in this field are not detailed in the sources.

- Pyrazole derivatives are used in photoredox reactions . These reactions involve the transfer of electrons induced by light, and are used in a variety of chemical syntheses . The specific applications and methods of use in this field are not detailed in the sources.

- Pyrazole derivatives are used in one-pot multicomponent processes . These processes involve the reaction of three or more reactants to produce a single product in a single reaction vessel . The specific applications and methods of use in this field are not detailed in the sources.

- Pyrazole derivatives are used with novel reactants and in innovative reaction types . The specific applications and methods of use in this field are not detailed in the sources.

- Pyrazole analogues have found use as building blocks in organic synthesis for designing pharmaceutical and agrochemicals; and as bifunctional ligands for metal catalysis .

Transition-Metal Catalysts

Photoredox Reactions

One-Pot Multicomponent Processes

Novel Reactants and Innovative Reaction Types

Bifunctional Ligands for Metal Catalysis

Antioxidant and Antiviral Agents

Pyrazole-1-carbonyl chloride is an organic compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Its chemical formula is and it is recognized for its reactivity and versatility in organic synthesis, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound is notable for its carbonyl chloride functional group, which enhances its reactivity compared to other pyrazole derivatives.

- Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of pyrazole-1-carboxamides, pyrazole-1-carboxylates, and pyrazole-1-carbothioates.

- Hydrolysis: In the presence of water, it hydrolyzes to form pyrazole-1-carboxylic acid and hydrogen chloride.

- Condensation Reactions: It can condense with hydrazines to yield hydrazides.

These reactions underline the compound's utility in synthesizing more complex molecules.

Pyrazole derivatives, including pyrazole-1-carbonyl chloride, exhibit a broad spectrum of biological activities. They have been shown to interact with various biological targets and influence multiple biochemical pathways. Research indicates that these compounds may possess anti-inflammatory, analgesic, and antimicrobial properties, making them promising candidates for drug development .

Several methods exist for synthesizing pyrazole-1-carbonyl chloride:

- Reaction with Phosgene: Pyrazole reacts with phosgene (carbonyl dichloride) under controlled conditions to produce pyrazole-1-carbonyl chloride and hydrogen chloride:

- Using Thionyl Chloride: Pyrazole can also be treated with thionyl chloride, resulting in the formation of pyrazole-1-carbonyl chloride along with sulfur dioxide as a byproduct.

- Industrial Production: In industrial settings, continuous flow reactors are often employed to enhance safety and control over reaction conditions when using hazardous reagents like phosgene .

Pyrazole-1-carbonyl chloride serves as a crucial intermediate in the synthesis of various compounds in pharmaceuticals and agrochemicals. It is utilized in creating:

- Pyrazole-based drugs with potential therapeutic effects.

- Agrochemical products that enhance crop protection.

The compound's reactivity enables the formation of diverse derivatives that can be tailored for specific applications .

Studies on pyrazole derivatives have revealed their interactions with several biological targets. For instance, they may modulate enzyme activity or bind to receptors involved in inflammatory processes. This interaction profile suggests their potential utility in treating various diseases by targeting specific pathways within biological systems .

Several compounds are structurally related to pyrazole-1-carbonyl chloride. The following table compares these compounds based on their structural features and unique properties:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Pyrazole | Parent compound without carbonyl chloride group | Basic structure; less reactive than carbonyl derivatives |

| Pyrazoline | Reduced form of pyrazole | Partially saturated ring; different reactivity |

| Pyrazolidine | Fully saturated derivative of pyrazole | More stable; less reactive due to saturation |

| Pyrazolone | Contains a carbonyl group at position 3 | Exhibits distinct biological activities compared to others |

Uniqueness

Pyrazole-1-carbonyl chloride stands out due to its highly reactive carbonyl chloride functional group, which allows for a wide range of